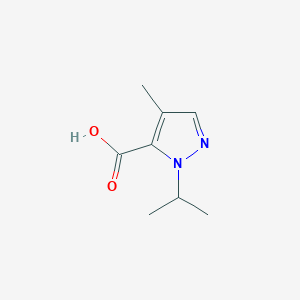

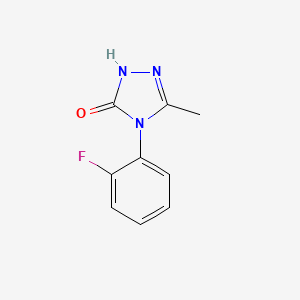

4-Methyl-2-propan-2-ylpyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole compounds like 4-Methyl-2-propan-2-ylpyrazole-3-carboxylic acid involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

Pyrazole, the core structure of this compound, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazole compounds, including this compound, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Activity

A significant research effort has been dedicated to synthesizing and evaluating the pharmacological activities of pyrazole derivatives. One notable study involves the development of a new series of 5-(biphenyl-4-ylmethyl)pyrazoles as potent angiotensin II antagonists. These compounds, through meticulous structural modifications, have demonstrated high affinity and potency both in vitro and in vivo as antihypertensive agents. Their synthesis and activity underscore the potential of pyrazole derivatives in therapeutic applications, specifically in managing hypertension (Almansa et al., 1997).

Chemical Transformations and Derivatives

Research into pyrazole-3-carboxylic acid derivatives has expanded into exploring their chemical transformations. For example, the synthesis of 3(5)-(3-methylfurazan-4-yl)-4-nitro-1Н-pyrazole-5(3)-carboxylic acid through condensation and nitration processes has been reported. These transformations are crucial for developing new compounds with potential applications in various fields, including materials science and pharmaceuticals (Kormanov et al., 2017).

Structural and Spectral Investigations

Further studies have delved into the structural and spectral investigations of pyrazole-4-carboxylic acid derivatives. One such study focused on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, combining experimental and theoretical approaches to determine its structure and electronic properties. These investigations provide insights into the molecular characteristics that could influence the compound's biological activity and material properties (Viveka et al., 2016).

Catalytic Applications and Synthesis

The catalytic applications of pyrazole derivatives in synthesizing biologically active molecules have been explored. For instance, novel nano organo solid acids with urea moiety have been utilized as catalysts in synthesizing pyrazol-5-ol and cinnamic acid derivatives. These catalytic processes, conducted under mild and green conditions, highlight the versatility of pyrazole derivatives in facilitating organic transformations (Zolfigol et al., 2015).

Anticancer and Antimicrobial Activities

The quest for new therapeutic agents has led to the synthesis of pyrazole derivatives bearing benzofuran moiety, evaluated for their anticancer and antimicrobial activities. Such studies are pivotal in identifying new compounds with potential clinical applications, thereby contributing to the development of novel treatment options for various diseases (Siddiqui et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methyl-2-propan-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)10-7(8(11)12)6(3)4-9-10/h4-5H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQXJYXOEVPBCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B2668257.png)

![3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2668259.png)

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2668262.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2668269.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2668270.png)

![Methyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2668274.png)

![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2668275.png)

![4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2668278.png)